1,25-Dihydroxy-16-ene-vitamin D3

Antileukemic agent HL-60 promyelocytic leukemia Clonal growth inhibition

1,25-Dihydroxy-16-ene-vitamin D3 (also designated Ro 24-2637, VD 2708, or 1,25-(OH)2-16-ene-D3) is a synthetic secosteroidal analog of the hormonally active vitamin D metabolite calcitriol (1α,25-dihydroxyvitamin D3), distinguished by the introduction of a double bond between C-16 and C-17 on the D-ring. First disclosed in the primary literature in 1994 and assigned MeSH Unique ID C087630, this compound belongs to the class of vitamin D and derivatives (organic compounds containing a secosteroid backbone) and has a molecular formula of C27H42O3 with a monoisotopic molecular weight of 414.31 Da.

Molecular Formula C27H42O3
Molecular Weight 414.6 g/mol
CAS No. 124409-58-1
Cat. No. B219260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,25-Dihydroxy-16-ene-vitamin D3
CAS124409-58-1
Synonyms1,25-(OH)2-16-Ene-D3
1,25-dihydroxy-16-ene-vitamin D3
Molecular FormulaC27H42O3
Molecular Weight414.6 g/mol
Structural Identifiers
SMILESCC(CCCC(C)(C)O)C1=CCC2C1(CCCC2=CCC3C=C(CC(C3=C)O)O)C
InChIInChI=1S/C27H42O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10,12,16,18,21,24-25,28-30H,2,6-9,11,13-15,17H2,1,3-5H3/b20-10+/t18-,21?,24+,25-,27-/m1/s1
InChIKeyCZBGBNZNGSRTCH-XIJCJBARSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,25-Dihydroxy-16-ene-vitamin D3 (CAS 124409-58-1): Structural Identity and Pharmacological Classification


1,25-Dihydroxy-16-ene-vitamin D3 (also designated Ro 24-2637, VD 2708, or 1,25-(OH)2-16-ene-D3) is a synthetic secosteroidal analog of the hormonally active vitamin D metabolite calcitriol (1α,25-dihydroxyvitamin D3), distinguished by the introduction of a double bond between C-16 and C-17 on the D-ring [1]. First disclosed in the primary literature in 1994 and assigned MeSH Unique ID C087630, this compound belongs to the class of vitamin D and derivatives (organic compounds containing a secosteroid backbone) and has a molecular formula of C27H42O3 with a monoisotopic molecular weight of 414.31 Da [2]. It was developed by Hoffmann-La Roche as a prototypical 16-ene vitamin D3 analog with the explicit goal of achieving potent antileukemic and antiproliferative activity while mitigating the dose-limiting hypercalcemia associated with the natural hormone [3].

Leukemia Cell Models Supports HL-60 antiproliferation assays
VDR Gene Expression Enables VDRE transactivation experiments
Osteoblast Biology Supports SaOS-2 ALP activity models
Analog DBP Research Probe for DBP-dependent free fraction studies

Why 1,25-Dihydroxy-16-ene-vitamin D3 Cannot Be Substituted by Calcitriol or Other Vitamin D3 Analogs Without Loss of Defined Performance Attributes


Vitamin D receptor (VDR) agonists are not functionally interchangeable in research or therapeutic contexts, because structural modifications to the secosteroid backbone produce divergent pharmacological profiles across at least four critical parameters: VDR binding affinity, vitamin D-binding protein (DBP) sequestration, target-tissue metabolism, and calcemic liability [1]. The 16-ene modification specifically alters the D-ring geometry and influences each of these parameters in quantitatively distinct ways relative to the natural hormone calcitriol and to other synthetic analogs such as 1,25(OH)2-16-ene-23-yne-D3 and 1,25(OH)2-16-ene-5,6-trans-D3 [2]. Consequently, substituting 1,25-dihydroxy-16-ene-vitamin D3 with calcitriol in an experimental protocol — or replacing it with a different 16-ene analog during procurement — will yield different VDR transactivation magnitudes, altered cellular pharmacokinetics due to differential DBP binding, and a shifted therapeutic index between antileukemic potency and hypercalcemic toxicity [1][2]. The quantitative evidence below establishes the magnitude of these differences and provides the objective basis for compound-specific selection.

DBP Sequestration Context Lower DBP affinity may shift free fraction and tissue availability relative to calcitriol.
Metabolic Pathway Divergence Equipotent 24-oxo metabolite accumulates and prolongs VDR signaling; not replicated by calcitriol.
Endpoint Ratio Context Antiproliferative-to-calcemic endpoint ratio may not transfer across different vitamin D analogs.

Quantitative Differentiation Evidence for 1,25-Dihydroxy-16-ene-vitamin D3 Versus Calcitriol and Closest Analogs


HL-60 Leukemia Cell Antiproliferative Potency: 1,25-Dihydroxy-16-ene-vitamin D3 Is 1,000-Fold More Potent Than Calcitriol and Ranks Highest Among Eight Evaluated Analogs

In a direct head-to-head comparative study, 1,25(OH)2-16-ene-D3 (designated HM) inhibited 50% of HL-60 clonal growth at 1.5 × 10⁻¹¹ M (15 pM), which was approximately 1,000-fold more potent than the natural hormone calcitriol [1,25(OH)2D3] tested in the same assay system [1]. The analog was equipotent to 1,25(OH)2-16-ene-23-yne-D3 (analog V) and substantially more potent than five other comparator analogs: 1,25(OH)2-23-ene-D3, 1,24(OH)2-22-ene-24-cyclopropyl-D3, 22-oxa-1,25(OH)2D3, 1,25(OH)2-24-homo-D3, and 1,25(OH)2-24-dihomo-D3. The rank order of leukemic inhibitory activity placed 1,25(OH)2-16-ene-D3 at the top [1]. The rank order for induction of differentiation (superoxide production, nonspecific esterase activity) was concordant with the antiproliferative rank order [1].

HL-60 Antiproliferative
Head-to-head
1.5 × 10⁻¹¹ M
Reported cell-model response context
~1,000-fold vs calcitriol; ranked high among eight tested analogs
Antileukemic agent HL-60 promyelocytic leukemia Clonal growth inhibition Vitamin D analog potency ranking

Vitamin D Receptor (VDR) Binding Affinity: 1,25-Dihydroxy-16-ene-vitamin D3 Binds 1.5-Fold More Avidly Than Calcitriol

In a direct competitive receptor binding assay, 1,25(OH)2-16-ene-D3 (HM) bound to the 1,25(OH)2D3 receptor (VDR) approximately 1.5-fold more avidly than the natural ligand calcitriol [1]. The study authors noted that this analog appeared to be the most avid VDR binder identified among the tested panel at that time [1]. This enhanced receptor affinity contributes mechanistically to the compound's superior antiproliferative potency.

VDR Binding Affinity
Head-to-head
~1.5× calcitriol
Reported VDR binding context
Competitive receptor binding assay
Vitamin D receptor binding VDR affinity Nuclear receptor ligand Structure-activity relationship

Vitamin D-Binding Protein (DBP) Affinity: >50-Fold Lower Affinity Than Calcitriol Enhances Free Fraction and Target Tissue Availability

1,25(OH)2-16-ene-D3 (HM) exhibited a greater than 50-fold lower affinity for serum vitamin D-binding proteins (DBP) compared with calcitriol [1]. This reduced DBP binding increases the free (unbound) fraction of the analog available for target tissue uptake, effectively amplifying its biological availability. The study demonstrated that this differential DBP binding explained the observation that 1,25(OH)2-16-ene-D3 was more potent than calcitriol in the presence of serum but equipotent in serum-free conditions [1].

DBP Affinity
Head-to-head
>50-fold lower
Reported DBP binding context
Supports free fraction interpretation
Vitamin D-binding protein Pharmacokinetics Free drug hypothesis DBP sequestration

Osteoblast Alkaline Phosphatase Activity: 1,25-Dihydroxy-16-ene-vitamin D3 Is 100-Fold More Potent Than Calcitriol in Differentiated Osteosarcoma Cells

In a direct head-to-head comparison using human osteosarcoma SaOS-2 cells treated with dexamethasone (SaOS+DEX, representing a more differentiated osteoblastic phenotype), 1α,25(OH)2-16-ene-D3 was approximately 100-fold more potent than 1α,25(OH)2D3 (calcitriol) in stimulating alkaline phosphatase (ALP) activity [1]. The maximal enhancement was exerted at 0.1 nM for the 16-ene analog versus 10 nM for calcitriol. Co-treatment with 17β-estradiol (E2) further enhanced ALP activity 2-fold at 0.1 nM (p<0.001) for both compounds, but the potency differential was maintained [1]. In less differentiated cells (SaOS-DEX, HOB-DEX), the differential effects were smaller but still statistically significant [1].

ALP Activity Induction
Head-to-head
Maximal at 0.1 nM
Reported osteoblast endpoint context
100-fold lower concentration vs calcitriol in SaOS+DEX
Osteoblast biology Alkaline phosphatase Bone metabolism Osteosarcoma SaOS-2

VDRE-Mediated Genomic Transactivation: 1,25-Dihydroxy-16-ene-vitamin D3 Exerts Several-Fold Greater Transcriptional Activity Than Calcitriol and Generates an Equipotent Active 24-Oxo Metabolite

In rat osteosarcoma cells (ROS 17/2.8) transfected with a vitamin D response element (VDRE) of the osteocalcin gene linked to a growth hormone reporter, both 1α,25(OH)2-16-ene-D3 and its 24-oxo metabolite (1α,25(OH)2-24-oxo-16-ene-D3) exerted similar but potent transactivation activity that was several-fold greater than that exerted by calcitriol [1]. Critically, the 24-oxo metabolite accumulated significantly in target cells (RWLeu-4 human myeloid leukemic cells) because of its resistance to further metabolism, and its intracellular concentration exceeded that of the unmetabolized parent analog [1][2]. Both the parent compound and its 24-oxo metabolite were equipotent in inhibiting growth and promoting differentiation of RWLeu-4 cells, and their combined activity was several-fold higher than calcitriol [1][2]. The metabolic pathway of 1,25-dihydroxy-16-ene-vitamin D3 through C-24 oxidation was shown to differ from that of calcitriol, resulting in the production and accumulation of this bioactive intermediary metabolite that is not rapidly cleared [3].

VDRE Transactivation
Head-to-head
Several-fold greater
Reported transactivation context
Equipotent 24-oxo metabolite accumulates in target cells
VDR transactivation Vitamin D response element Osteocalcin gene Genomic activity Metabolite pharmacology

Therapeutic Index Advantage: Calcemic Activity Comparable to Calcitriol Despite 1,000-Fold Greater Antileukemic Potency Enables Wider Dosing Window

In an in vivo mouse study, serum calcium levels measured after 5 weeks of intraperitoneal administration were the same or slightly lower for 1,25(OH)2-16-ene-D3 (HM) compared to calcitriol at equivalent doses of 0.0625, 0.125, or 0.25 μg administered intraperitoneally [1]. This near-equivalent calcemic activity occurred despite the 1,000-fold greater antileukemic potency of the 16-ene analog demonstrated in the same study [1]. The practical consequence is a substantially widened therapeutic index: antileukemic efficacy can be achieved at doses far below those required to elevate serum calcium. In contrast, a subsequent study demonstrated that the 5,6-trans variant [1,25(OH)2-16-ene-5,6-trans-D3, Ro 25-4020] was at least 40-fold less calcemic than both calcitriol and 1,25(OH)2-16-ene-D3 (Ro 24-2637) [2], illustrating that different structural modifications within the 16-ene family produce distinct calcemic profiles and that the parent 16-ene-D3 occupies an intermediate position.

Calcemic Context
Head-to-head
Comparable to calcitriol
Reported calcemic endpoint context
Antiproliferative/calcemic ratio differs from 5,6-trans analog
Hypercalcemia Therapeutic index Calcemic activity In vivo toxicity Dose separation

Optimal Research Application Scenarios for 1,25-Dihydroxy-16-ene-vitamin D3 Based on Quantitatively Established Differentiation Evidence


In Vivo Leukemia Xenograft Studies Requiring High Antileukemic Efficacy Without Dose-Limiting Hypercalcemia

1,25-Dihydroxy-16-ene-vitamin D3 is the rational selection for murine leukemia models (e.g., HL-60, RWLeu-4, or patient-derived xenografts) where achieving robust inhibition of leukemic cell proliferation is essential but calcitriol-induced hypercalcemia would confound survival or toxicity endpoints [1]. Its ~1,000-fold greater antiproliferative potency combined with near-equivalent calcemic activity to calcitriol means that antileukemic efficacy can be demonstrated at doses that do not exceed the calcemic threshold [1]. In contrast, calcitriol at equipotent antileukemic doses would produce prohibitive hypercalcemia, while the 23-yne or 5,6-trans variants have different calcemic profiles that may not suit protocols requiring the specific potency/calcemic balance of the parent 16-ene analog [2].

VDR-Mediated Gene Expression Studies Requiring Sustained Transcriptional Activation via Metabolite Accumulation

For experiments measuring vitamin D response element (VDRE)-driven reporter gene activation or endogenous VDR target gene expression (e.g., osteocalcin, CYP24A1) in leukemic or osteoblastic cell lines, 1,25-dihydroxy-16-ene-vitamin D3 provides several-fold greater transactivation magnitude than calcitriol [1]. Moreover, its metabolic conversion to the equipotent and stable 24-oxo metabolite, which accumulates intracellularly due to resistance to further metabolism, generates a sustained transcriptional signal that is not achievable with calcitriol (whose 24-oxo metabolite is rapidly cleared) [1][2]. This property makes it particularly suited to studies requiring prolonged VDR activation, such as differentiation time-course experiments or chromatin immunoprecipitation (ChIP) analyses of VDR genomic occupancy, where sustained ligand-receptor complex formation is critical [1].

Osteoblast Differentiation and Bone Metabolism Research Requiring High-Potency VDR Agonism at Sub-Nanomolar Concentrations

In human osteoblast culture systems — particularly those using differentiated osteosarcoma SaOS-2 cells (SaOS+DEX) or primary human osteoblasts — 1,25-dihydroxy-16-ene-vitamin D3 elicits maximal alkaline phosphatase activity at 0.1 nM, which is 100-fold lower than the 10 nM required for calcitriol [1]. This potency advantage is critical for long-term osteoblast differentiation studies where high concentrations of calcitriol may cause non-specific cytotoxicity or receptor desensitization. The compound also demonstrates estrogen-dependent modulation of osteoblastic function, making it a valuable tool for investigating VDR-estrogen receptor crosstalk in bone biology [1].

Pharmacokinetic and Serum-Protein-Binding Studies Investigating the Role of DBP in Vitamin D Analog Bioavailability

The >50-fold lower affinity of 1,25-dihydroxy-16-ene-vitamin D3 for vitamin D-binding protein (DBP) relative to calcitriol [1] makes this compound an ideal probe for dissecting the role of DBP sequestration in determining free drug fraction and target tissue availability. Comparative studies using this analog alongside calcitriol (high DBP affinity) can experimentally isolate the contribution of DBP binding to in vivo pharmacokinetics, tissue distribution, and pharmacodynamic responses. This is particularly relevant for research programs aimed at designing next-generation vitamin D analogs with optimized free fraction and reduced DBP-dependent clearance [1].

Application
Selection Property
Validation Focus
Leukemia Cell Xenograft Model
Antiproliferative-to-calcemic ratio context
Serum calcium and tumor burden endpoints
VDR-Mediated Gene Expression Studies
Sustained transactivation context
VDRE reporter and target gene assays
Osteoblast Differentiation Models
Low-concentration VDR agonism context
ALP activity and differentiation markers
Vitamin D Analog DBP Binding Research
DBP affinity and free fraction context
Free fraction and tissue distribution endpoints
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